
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as BPTA, is a compound that has been widely studied in the field of medicinal chemistry. BPTA belongs to the class of pyridine derivatives and has been found to possess various biological activities.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and cytokines, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, analgesic, and antipyretic activities, this compound has also been found to possess antimicrobial and antifungal activities. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the main advantages of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is its potent anticancer activity. This compound has been found to be more effective than other anticancer agents, such as cisplatin and doxorubicin. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, which needs to be further investigated.
将来の方向性
For the study of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide include the development of this compound analogs with improved properties and the investigation of its potential use in combination with other anticancer agents and immunotherapy.
合成法
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide can be synthesized using a multi-step reaction starting from 4-bromoaniline. The first step involves the reaction of 4-bromoaniline with 2-acetylpyridine to form N-(4-bromophenyl)-2-acetylpyridin-1-amine. The second step involves the reaction of N-(4-bromophenyl)-2-acetylpyridin-1-amine with tosyl chloride to form N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. The final step involves the reaction of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide with sodium hydroxide to form this compound.
科学的研究の応用
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory, analgesic, and antipyretic activities.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-4-10-19(11-5-14)30(28,29)21-15(2)12-16(3)25(22(21)27)13-20(26)24-18-8-6-17(23)7-9-18/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOKOFNWTNYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

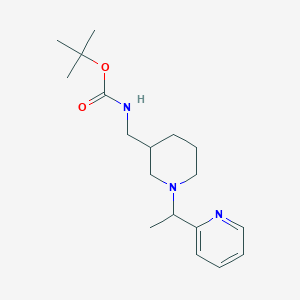
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)
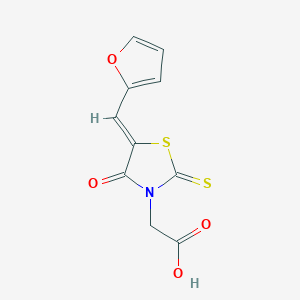
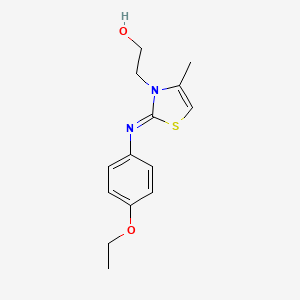
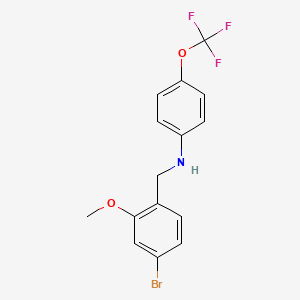
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2687404.png)
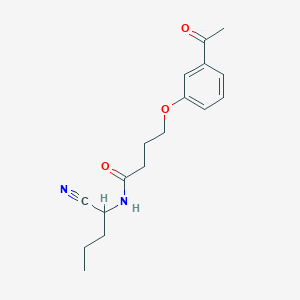
![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)
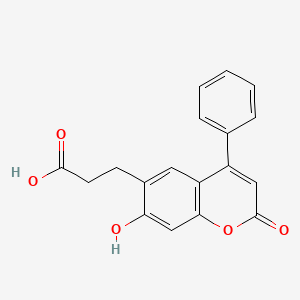
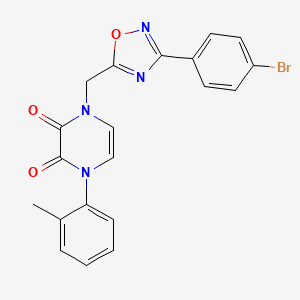
![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)